molecular formula C21H21ClN2O B8537708 4-(4-(Benzyloxy)phenyl)-3-butyl-6-chloropyridazine

4-(4-(Benzyloxy)phenyl)-3-butyl-6-chloropyridazine

Cat. No.: B8537708
M. Wt: 352.9 g/mol
InChI Key: PDBVYXMZYLCJCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-(Benzyloxy)phenyl)-3-butyl-6-chloropyridazine is a useful research compound. Its molecular formula is C21H21ClN2O and its molecular weight is 352.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H21ClN2O

Molecular Weight

352.9 g/mol

IUPAC Name

3-butyl-6-chloro-4-(4-phenylmethoxyphenyl)pyridazine

InChI

InChI=1S/C21H21ClN2O/c1-2-3-9-20-19(14-21(22)24-23-20)17-10-12-18(13-11-17)25-15-16-7-5-4-6-8-16/h4-8,10-14H,2-3,9,15H2,1H3

InChI Key

PDBVYXMZYLCJCM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C(C=C1C2=CC=C(C=C2)OCC3=CC=CC=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 5-(4-benzyloxy-phenyl)-6-butyl-2H-pyridazin-3-one (5.4 g, 14.73 mmol) in POCl3 (8 mL) was stirred at 70° C. for 2 h. The reaction mixture was concentrated under reduced pressure, and to the residue was added ice (50 g). The mixture was stirred for 1 h. This was extracted with DCM (3×50 mL), the combined organic layer was dried, filtered and concentrated under reduced pressure. The resultant residue was purified by flash silica gel column chromatography eluting with in 10% ethyl acetate in hexanes to provide 4-(4-benzyloxy-phenyl)-3-butyl-6-chloro-pyridazine.
Name
5-(4-benzyloxy-phenyl)-6-butyl-2H-pyridazin-3-one
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One

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